molecular formula C11H9NO3S B1434379 5-Cyclopropyl-3-(thiophen-2-yl)isoxazole-4-carboxylic acid CAS No. 1955561-42-8

5-Cyclopropyl-3-(thiophen-2-yl)isoxazole-4-carboxylic acid

Cat. No. B1434379
M. Wt: 235.26 g/mol
InChI Key: YGJQYBXNXOBRML-UHFFFAOYSA-N
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Description

“5-Cyclopropyl-3-(thiophen-2-yl)isoxazole-4-carboxylic acid” is a compound that contains an isoxazole ring, a five-membered heterocyclic moiety commonly found in many commercially available drugs . It also contains a cyclopropyl group and a thiophen-2-yl group .


Chemical Reactions Analysis

The most broadly researched and reported synthesis of isoxazole derivatives is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .

Scientific Research Applications

Synthesis and Reactivity

Isoxazole derivatives, including 5-Cyclopropyl-3-(thiophen-2-yl)isoxazole-4-carboxylic acid, have diverse applications in the field of organic synthesis and drug development. The synthesis of isoxazolyl- and isothiazolylcarbamides from accessible isoxazole carboxylic acids has been explored, leading to compounds with potent antitumor activity. This synthesis involves a series of transformations, including the generation of carbonyl azides and their reaction with amines to produce carbamides. Such compounds have shown promising results in increasing the efficacy of cytostatic drugs used in medical practice (Potkin et al., 2014).

Additionally, methods for synthesizing functional 3-Arylisoxazoles and 3-Aryl-2-isoxazolines have been developed, providing crucial starting reagents and intermediates for the synthesis of bio-pharmacologically active compounds. This methodology allows for the preparation of pharmacologically active isoxazoles in high yields, making it valuable for drug synthesis and agrochemical preparations (Vitale & Scilimati, 2013).

Antimicrobial and Antioxidant Applications

Isoxazole derivatives have also shown significant potential in antimicrobial and antioxidant applications. For instance, compounds synthesized from ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and ethyl 4-aryl-7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-5-carboxylates demonstrated excellent antibacterial and antifungal properties. Certain compounds manifested profound antioxidant potential, indicating their utility in pharmaceutical formulations (Raghavendra et al., 2016).

Herbicidal and Bioassay Applications

Isoxazole derivatives have been applied in the field of agriculture as well. A novel compound synthesized from ethyl 3-(4-trifluoromethylphenyl)-5-methyl-4-isoxazole carboxylic acid ester exhibited good inhibitory activity against specific weeds, showcasing the potential of isoxazole derivatives in herbicide development. The compound's structure was comprehensively characterized, and its activity in inhibiting weed growth was quantified, indicating its potential use in agricultural practices (Liang Fu-b, 2014).

Future Directions

In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . In view of their enormous significance, it is always imperative to unleash new eco-friendly synthetic strategies . Therefore, the development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research .

properties

IUPAC Name

5-cyclopropyl-3-thiophen-2-yl-1,2-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3S/c13-11(14)8-9(7-2-1-5-16-7)12-15-10(8)6-3-4-6/h1-2,5-6H,3-4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGJQYBXNXOBRML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C(=NO2)C3=CC=CS3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Cyclopropyl-3-(thiophen-2-yl)isoxazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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